molecular formula C24H25N3O4S B2920497 1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618397-52-7

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2920497
CAS No.: 618397-52-7
M. Wt: 451.54
InChI Key: HSBOVGRVSPBHHL-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinazoline derivative featuring a thione group at position 4, a 3,4-dimethoxyphenethyl substituent at position 1, and a 3-nitrophenyl group at position 2.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-30-21-11-10-16(14-22(21)31-2)12-13-26-20-9-4-3-8-19(20)24(32)25-23(26)17-6-5-7-18(15-17)27(28)29/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBOVGRVSPBHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure that incorporates a tetrahydroquinazoline core with both methoxy and nitro substituents. The molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, and its molecular weight is approximately 396.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with thione groups often exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic potential.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance its interaction with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Biological Activity Data

Activity Type Details Reference
AntioxidantExhibits significant free radical scavenging ability.
AnticancerCytotoxic against HCT-116 and MCF-7 cell lines with IC50 values of 6.2 μM and 27.3 μM respectively.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated that it significantly inhibited cell proliferation, suggesting its potential as a lead compound for developing anticancer therapies .
  • Inflammation Model : In an animal model of inflammation, the compound demonstrated a marked reduction in paw edema when administered, indicating its anti-inflammatory properties .
  • Antioxidant Studies : In vitro assays showed that the compound effectively scavenged DPPH radicals, highlighting its potential as an antioxidant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

Tetrahydroquinazoline vs. Other Heterocycles

  • Tetrahydroquinazoline-Thione vs. Phthalocyanine Derivatives () :
    Compounds in and feature tetrabrominated phthalocyanine cores, which are macrocyclic aromatic systems with extended conjugation, enabling applications in photodynamic therapy. In contrast, the tetrahydroquinazoline core in the target compound is smaller and partially saturated, limiting conjugation but improving solubility and metabolic stability .
  • Tetrahydroquinazoline-Thione vs. Triazole/Thiadiazole Derivatives (): Triazole and thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ) exhibit antiviral activity against HIV-1 and HIV-2.
Substituent Effects

Key Substituent Comparisons

Compound Name Core Structure Substituents Biological Activity References
Target Compound Tetrahydroquinazoline 3-Nitrophenyl, 3,4-dimethoxyphenethyl Not reported -
2-(3,4-Dimethoxyphenethyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one Tetrahydroquinazoline 3,4-Dimethoxyphenethyl, methyl Intermediate in synthesis
1-(3,4-Dimethoxyphenethyl)-4-methyl-2,6-piperidinedione Piperidinedione 3,4-Dimethoxyphenethyl, methyl Not reported
5-[1-Amino-3-(methylsulfanyl)propyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole Methylsulfanyl, phenyl Antiviral (HIV-1/2 inhibition)
  • 3-Nitrophenyl vs. Methoxyphenyl Groups :
    The electron-withdrawing nitro group in the target compound may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., compounds in ), which are electron-donating. This could affect binding to enzymes like cytochrome P450 or nitric oxide synthases .

  • Thione vs. Ketone Groups : The thione group in the target compound replaces the ketone oxygen in analogs like the compound from . Thiones generally exhibit lower solubility in water but stronger metal-chelating capacity, which could influence bioavailability and mechanism of action .

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